REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C)C=O>[CH2:15]([O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
37.69 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
48.61 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
( 309.9851 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 mL 3-necked flask equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux
|
Type
|
ADDITION
|
Details
|
condenser, addition funnel, nitrogen inlet
|
Type
|
ADDITION
|
Details
|
the contents of the addition funnel were added dropwise over 15 minutes during which time an exotherm to 75° C.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was produced with salt formation
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol giving 44.2 g of 1 as tan crystals (m.p.=55°-56° C.) in 63 percent
|
Type
|
CUSTOM
|
Details
|
isolated
|
Type
|
CUSTOM
|
Details
|
yield (99 percent by LC)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |